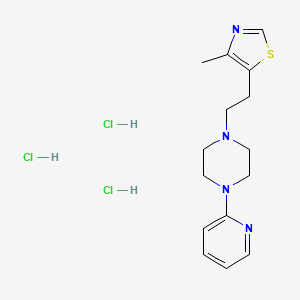
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Piperazine, 4-methyl-5-thiazolyl ethyl bromide, and 2-pyridinyl chloride.
Reaction Conditions: The reactions are usually carried out in an organic solvent such as ethanol or acetonitrile, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Purification: The product is typically purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups attached to the piperazine ring.
Reduction: Reduction reactions can be used to reduce double bonds or other reducible groups in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions might introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The exact mechanism depends on the structure of the compound and its specific substituents. For example, some piperazine derivatives act as serotonin receptor antagonists, while others may inhibit specific enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic agent.
1-(2-Pyridinyl)piperazine: Known for its use in medicinal chemistry as a building block for various drugs.
4-Methylpiperazine: Another derivative with potential therapeutic applications.
Uniqueness
The uniqueness of Piperazine, 1-(2-(4-methyl-5-thiazolyl)ethyl)-4-(2-pyridinyl)-, trihydrochloride lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other piperazine derivatives.
Propriétés
Numéro CAS |
23433-27-4 |
|---|---|
Formule moléculaire |
C15H23Cl3N4S |
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
4-methyl-5-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C15H20N4S.3ClH/c1-13-14(20-12-17-13)5-7-18-8-10-19(11-9-18)15-4-2-3-6-16-15;;;/h2-4,6,12H,5,7-11H2,1H3;3*1H |
Clé InChI |
VNBKXJSBICVGEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


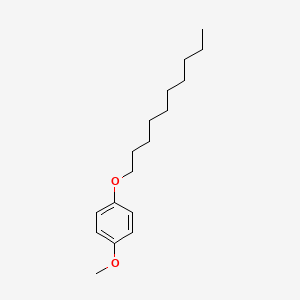
![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
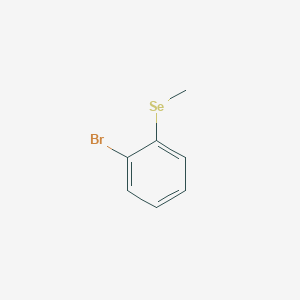
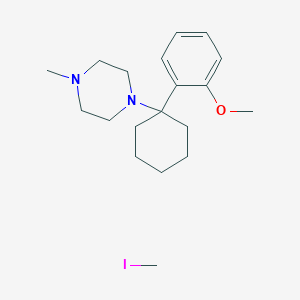
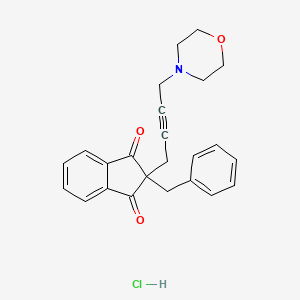
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
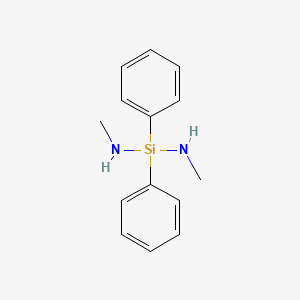

![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

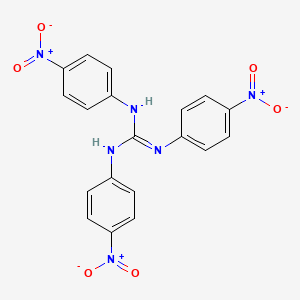
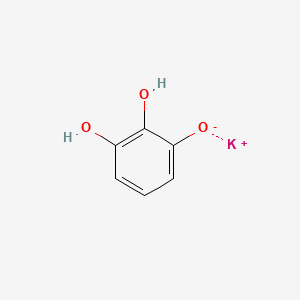
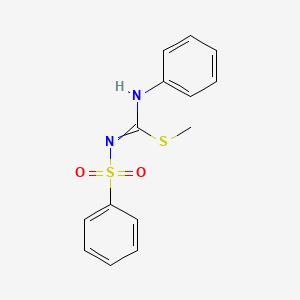
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)
